molecular formula C22H22N4O3 B2902293 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 899953-10-7

4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2902293
CAS No.: 899953-10-7
M. Wt: 390.443
InChI Key: PKHUPYSEEXKPHA-UHFFFAOYSA-N
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Description

4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a morpholinyl-pyridazinyl-phenyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholin-4-ylpyridazin-3-yl intermediate, which is then coupled with a methoxy-substituted benzamide. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-19-7-5-16(6-8-19)22(27)23-18-4-2-3-17(15-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHUPYSEEXKPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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